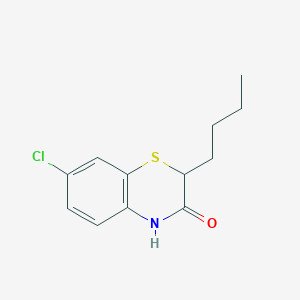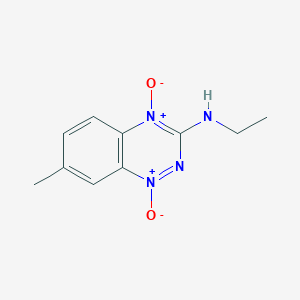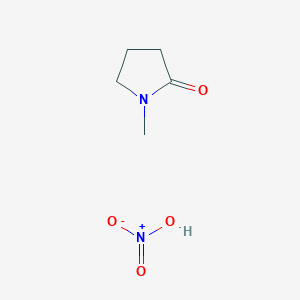
1-Methylpyrrolidin-2-one;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a five-membered lactam in which the hydrogen attached to the nitrogen is replaced by a methyl group . Nitric acid is a highly corrosive and toxic strong acid with the chemical formula HNO₃. When combined, these compounds can be used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with methylamine under high pressure and temperature . Another method includes the cyclization of N-methylsuccinimide in the presence of a strong acid .
Industrial Production Methods: In industrial settings, 1-Methylpyrrolidin-2-one is typically produced by the reaction of gamma-butyrolactone with methylamine in a continuous process. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylsuccinimide.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: N-methylsuccinimide.
Reduction: N-methylpyrrolidine.
Substitution: Various substituted pyrrolidinones.
Applications De Recherche Scientifique
1-Methylpyrrolidin-2-one has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylpyrrolidin-2-one involves its ability to act as a polar aprotic solvent. It can stabilize transition states and intermediates in chemical reactions, thereby facilitating various chemical processes . Its molecular targets include various enzymes and receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2-Pyrrolidinone
- N-Methyl-2-pyrrolidone
- N-Methylsuccinimide
Propriétés
Numéro CAS |
918666-25-8 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
1-methylpyrrolidin-2-one;nitric acid |
InChI |
InChI=1S/C5H9NO.HNO3/c1-6-4-2-3-5(6)7;2-1(3)4/h2-4H2,1H3;(H,2,3,4) |
Clé InChI |
VZYMLYQZTKTYSE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=O.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


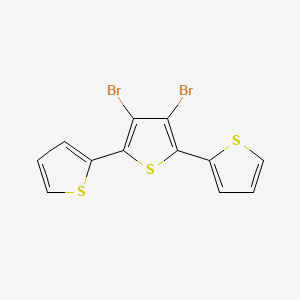

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
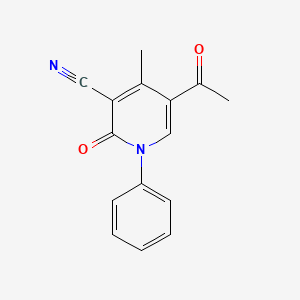
![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
